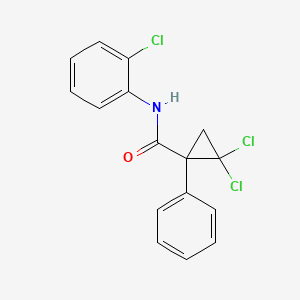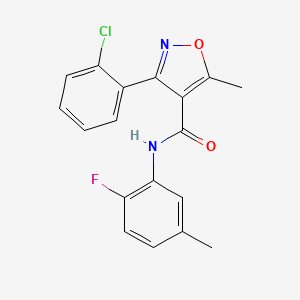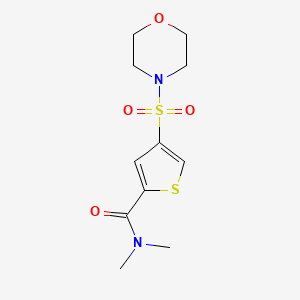
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. DCPA is a cyclopropane-containing herbicide that was first synthesized in the 1970s. Since then, it has been used as a tool to study the mechanism of action of herbicides and as a model compound for other cyclopropane-containing compounds.
作用机制
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide inhibits the activity of ALS, an enzyme that is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide disrupts the production of these amino acids, which are essential for plant growth and development. This leads to the death of the plant.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ALS, which leads to the accumulation of toxic intermediates in the biosynthesis of branched-chain amino acids. This can cause oxidative stress and damage to plant cells. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been shown to affect the expression of genes involved in stress responses and defense mechanisms in plants.
实验室实验的优点和局限性
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It is also highly potent, which makes it useful for studying the mechanism of action of herbicides. However, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has some limitations. It is toxic to plants, which can make it difficult to use in experiments involving living organisms. It is also not very soluble in water, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research involving 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide. One area of research is the development of new herbicides that target ALS. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used as a model compound for this type of research, and new compounds with improved herbicidal activity and selectivity are being developed. Another area of research is the use of 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide as a tool to study the metabolism of cyclopropane-containing compounds in plants and animals. Finally, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide could be used as a model compound for the development of new drugs that target ALS in human pathogens.
合成方法
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide can be synthesized using a variety of methods. One common method involves reacting 2,2-dichloroacetyl chloride with 2-chloroaniline to form 2,2-dichloro-N-(2-chlorophenyl)acetamide. This intermediate is then reacted with phenylmagnesium bromide to form 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide.
科学研究应用
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used extensively in scientific research to study the mechanism of action of herbicides. It has been used as a model compound to investigate the interactions between herbicides and their targets, such as the enzyme acetolactate synthase (ALS). 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been used to study the metabolism of cyclopropane-containing compounds in plants and animals.
属性
IUPAC Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-8-4-5-9-13(12)20-14(21)15(10-16(15,18)19)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQNZSTHWBUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5141706.png)
![ethyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141712.png)
![dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)

![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)